molecular formula C15H19ClNO3P B13121098 Dibenzyl(aminomethyl)phosphonatehydrochloride

Dibenzyl(aminomethyl)phosphonatehydrochloride

Cat. No.: B13121098
M. Wt: 327.74 g/mol
InChI Key: IXJXQDVJPQWURP-UHFFFAOYSA-N
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Description

Dibenzyl(aminomethyl)phosphonatehydrochloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group bonded to an aminomethyl group, with two benzyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(aminomethyl)phosphonatehydrochloride typically involves the reaction of dibenzyl phosphite with formaldehyde and an amine under acidic conditions. One common method is the phospha-Mannich reaction, where dibenzyl phosphite reacts with formaldehyde and a secondary amine in the presence of acetic acid to yield the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity . Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(aminomethyl)phosphonatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: The compound can be reduced to form phosphinates.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dibenzyl phosphonic acid.

    Reduction: Dibenzyl phosphinate.

    Substitution: Various substituted aminomethylphosphonates, depending on the electrophile used.

Mechanism of Action

The mechanism of action of dibenzyl(aminomethyl)phosphonatehydrochloride involves its interaction with molecular targets through its phosphonate group. This group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The aminomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aminomethylphosphonic acid: Similar in structure but lacks the benzyl groups.

    Dibenzyl phosphite: Similar but lacks the aminomethyl group.

    Glyphosate: A well-known herbicide with a similar phosphonate group but different substituents.

Uniqueness

Dibenzyl(aminomethyl)phosphonatehydrochloride is unique due to the presence of both benzyl and aminomethyl groups, which confer distinct chemical and biological properties. The benzyl groups enhance the compound’s lipophilicity, improving its membrane permeability, while the aminomethyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C15H19ClNO3P

Molecular Weight

327.74 g/mol

IUPAC Name

bis(phenylmethoxy)phosphorylmethanamine;hydrochloride

InChI

InChI=1S/C15H18NO3P.ClH/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15;/h1-10H,11-13,16H2;1H

InChI Key

IXJXQDVJPQWURP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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